molecular formula C10H9ClN2O2 B12968396 2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one

2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12968396
M. Wt: 224.64 g/mol
InChI Key: VNNJULMSYPYOOZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidinone core. Its structure includes a chloromethyl (-CH₂Cl) group at position 2 and a methoxy (-OCH₃) substituent at position 5. The chloromethyl group enhances electrophilicity, making the compound reactive toward nucleophilic substitution, while the methoxy group contributes electron-donating effects, influencing both stability and solubility .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-(chloromethyl)-7-methoxypyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H9ClN2O2/c1-15-8-2-3-9-12-7(5-11)4-10(14)13(9)6-8/h2-4,6H,5H2,1H3

InChI Key

VNNJULMSYPYOOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=NC(=CC2=O)CCl)C=C1

Origin of Product

United States

Preparation Methods

Cyclization to Form the Pyrido[1,2-a]pyrimidin-4-one Core

A common approach involves the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates, which are prepared from 2-aminopyridines and isopropylidene malonate derivatives. The reaction is typically conducted by heating the precursor in diphenyl ether at approximately 260 °C for 10 minutes, followed by rapid cooling and acid-base workup to precipitate the pyrido[1,2-a]pyrimidin-4-one core (Table 1).

Step Reagents/Conditions Outcome
Preparation of methylenemalonate 2-aminopyridine + isopropylidene malonate Intermediate precursor
Thermal cyclization Heat at 260 °C in Ph2O for 10 min Cyclized pyrido[1,2-a]pyrimidin-4-one core
Workup Acid-base extraction, recrystallization Pure core compound

This method yields the core heterocycle with good purity and yield, serving as the scaffold for further functionalization.

Introduction of the 7-Methoxy Group

The methoxy substituent at the 7-position can be introduced via methylation of the corresponding hydroxyl or hydroxymethyl precursor. For example, 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be methylated using methyl iodide in the presence of sodium hydride in an aprotic solvent such as diethylformamide. This reaction proceeds under nitrogen atmosphere at room temperature for several hours or under microwave irradiation for accelerated reaction times. The product is isolated by aqueous workup and recrystallization from ethyl acetate.

Step Reagents/Conditions Outcome
Starting material 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Hydroxymethyl intermediate
Methylation Methyl iodide, NaH, diethylformamide, RT or microwave 2-(methoxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Workup and purification Aqueous quench, extraction, recrystallization Pure methoxy-substituted compound

This method provides a reliable route to the methoxy derivative with high purity and yield.

Chloromethylation at the 2-Position

The chloromethyl group at the 2-position is introduced by chloromethylation of the pyrido[1,2-a]pyrimidin-4-one core or its methylated derivative. A typical chloromethylation involves the use of chloromethyl methyl ether (a chloromethylating agent) in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is conducted under controlled temperature to avoid over-chlorination or side reactions.

Alternatively, hydrogenation of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives in acidic media with palladium catalyst under hydrogen pressure can yield chloromethyl-substituted products with high yield (up to 90%).

Step Reagents/Conditions Outcome
Chloromethylation Chloromethyl methyl ether, ZnCl2, controlled temp 2-(chloromethyl)-pyrido[1,2-a]pyrimidin-4-one
Hydrogenation (alternative) Pd catalyst, H2, 6N HCl, 35 psi, RT, 8 h Chloromethyl derivative with high yield

This step is critical for introducing the reactive chloromethyl group, enabling further derivatization or biological activity.

Industrial synthesis emphasizes purity and scalability. Work-up procedures include:

  • Cooling the reaction mixture to about 80 °C, adding alcohols such as 2-propanol or propylene glycol monomethyl ether, reheating to reflux, and allowing spontaneous cooling to crystallize the product.

  • Use of activated carbon and filter aids during reflux to remove impurities.

  • Filtration and washing of crystals with solvents like chlorobenzene to reduce residual impurities such as 2-acetylbutyrolactone.

These optimized procedures ensure crystalline products with minimal impurities and high reproducibility.

Preparation Step Reagents/Conditions Key Notes Yield/Purity
Cyclization to core 2-aminopyridine + isopropylidene malonate, heat 260 °C, Ph2O Thermal cyclization and decarboxylation High yield, pure core
Methoxylation at 7-position Methyl iodide, NaH, diethylformamide, RT or microwave Methylation of hydroxymethyl precursor High purity, efficient
Chloromethylation at 2-position Chloromethyl methyl ether, ZnCl2, controlled temp Lewis acid catalyzed chloromethylation High yield, reactive group
Alternative hydrogenation Pd catalyst, H2, 6N HCl, 35 psi, RT, 8 h Hydrogenation of chloroethyl precursor 90% yield, crystalline
Industrial crystallization Cooling, alcohol addition, activated carbon, filtration Purification and impurity removal High purity, scalable
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) confirms the structure and substitution pattern of the synthesized compounds, with characteristic chemical shifts for the chloromethyl and methoxy groups.

  • Elemental analysis and melting point determination support the purity and identity of the final products.

  • Reaction yields reported in literature range from 80% to 90% for key steps, indicating efficient synthetic routes.

  • Side reactions such as formation of naphthyridin-4-ones or tetrahydropyridine-diones can occur with certain halogenated intermediates but are minimized by optimized conditions.

The preparation of 2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves a multi-step synthetic approach starting from 2-aminopyridine derivatives, proceeding through thermal cyclization to form the core heterocycle, followed by selective methoxylation and chloromethylation. Industrial processes optimize crystallization and purification to achieve high purity and yield. The methods are well-documented with supporting analytical data, making them reliable for both research and production purposes.

Chemical Reactions Analysis

2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Its structure allows for modifications that can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of pyrido[1,2-a]pyrimidin-4-one on human cancer cell lines. Results indicated that compounds with chloromethyl substitutions exhibited enhanced activity compared to their non-chlorinated counterparts. This suggests that 2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one could serve as a lead compound in the design of novel anticancer drugs.

Synthetic Organic Chemistry

The compound's reactivity allows it to serve as an intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in constructing various organic frameworks.

Table 1: Comparison of Reactivity with Analog Compounds

Compound NameReactivity ProfilePotential Applications
2-(Chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-oneHigh reactivity due to chloromethyl groupSynthesis of pharmaceuticals
7-Methoxy-4H-pyrido[1,2-a]pyrimidin-4-oneModerate reactivityLimited synthetic applications
3-(Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneVariable reactivity based on substituentsDiverse synthetic pathways

Research indicates that compounds related to 2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one exhibit various biological activities, including antimicrobial and antiviral properties.

Case Study: Antiviral Activity

A study demonstrated that derivatives of this compound showed significant antiviral activity against specific viral strains. The presence of the chloromethyl group was crucial for enhancing binding affinity to viral proteins, suggesting a mechanism for inhibiting viral replication.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
2-(Chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one 2: -CH₂Cl; 7: -OCH₃ C₁₀H₈ClN₂O₂ 226.64 Not reported High reactivity for further derivatization
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 17326-18-0) 2: -Cl; 7: -CH₃ C₉H₇ClN₂O 194.03 Not reported Simpler structure; lower molecular weight
3-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 2: -CH₂Cl; 3: -Br C₉H₆BrClN₂O 273.52 197–200 Bromine enhances electrophilicity; used in nitration reactions
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 2: -CH₂Cl; 7: -Br C₉H₆BrClN₂O 273.52 Not reported Halogen at position 7 increases steric hindrance
2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one 2: -CH₂NH₂; 7: -Br C₉H₈BrN₃O 270.09 Not reported Aminomethyl group enables conjugation in drug design

Key Observations:

Substituent Position and Electronic Effects :

  • The methoxy group at position 7 in the target compound donates electrons via resonance, increasing stability compared to halogenated analogs (e.g., 7-bromo or 7-chloro derivatives) .
  • Chloromethyl vs. Chloro : The -CH₂Cl group at position 2 offers greater reactivity for nucleophilic substitution than a simple chloro (-Cl) substituent, enabling diverse functionalization .

Impact on Physicochemical Properties: Molecular Weight: Halogenated derivatives (e.g., bromo or chloro) generally exhibit higher molecular weights (e.g., 273.52 g/mol for 3-bromo-2-(chloromethyl)- analog) compared to non-halogenated variants . Melting Points: Derivatives with bulky substituents (e.g., 3-bromo-2-(chloromethyl)-) show higher melting points (197–200°C) due to enhanced intermolecular forces .

Reactivity and Synthetic Utility :

  • Nitration reactions are feasible in halogenated analogs (e.g., 7-halo-2-(chloromethyl)- derivatives) under strong acidic conditions, yielding nitro-substituted products .
  • The methoxy group in the target compound may reduce electrophilicity at position 7 compared to halogenated analogs, directing reactivity to the chloromethyl group .

Biological Activity

2-(Chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound notable for its unique pyrido[1,2-a]pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. The presence of both chloromethyl and methoxy groups enhances its reactivity and biological interaction capabilities.

  • Molecular Formula : C11H10ClN2O
  • Molecular Weight : Approximately 220.64 g/mol
  • Structure : The compound features a chloromethyl group at the 2-position and a methoxy group at the 7-position of the pyrido ring.

Anti-inflammatory Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory properties. A study assessing various synthesized compounds found that several derivatives suppressed cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for some derivatives were recorded as follows:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

These results suggest that compounds containing the chloromethyl group may enhance anti-inflammatory activity by facilitating interactions with COX enzymes, similar to established drugs like diclofenac and celecoxib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits bacteriostatic effects against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) noted at:

BacteriaMIC (μM)
Staphylococcus aureus100
Streptococcus agalactiae75

The presence of halogen substituents in the structure appears to contribute to its antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be influenced by structural modifications. For instance, variations in substituents at different positions on the pyridine ring can lead to altered binding affinities and biological outcomes:

Compound NameStructural FeaturesUnique Characteristics
7-Methoxy-4H-pyrido[1,2-a]pyrimidin-4-oneLacks chloromethyl groupExhibits different biological activity profiles
3-(Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneContains chloroethyl instead of chloromethylPotentially different reactivity due to larger substituent
9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-oneHydroxy group at position 9May offer enhanced solubility and bioavailability

This table illustrates how modifications can impact the compound's reactivity and biological profile .

Case Studies

A notable case study involved the synthesis of several pyrido[1,2-a]pyrimidin derivatives that were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that compounds with electron-releasing substituents exhibited more potent anti-inflammatory effects compared to those without such modifications .

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